molecular formula C₁₆H₂₄O₁₀ B1139724 [(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate CAS No. 3254-17-9

[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

Cat. No. B1139724
CAS RN: 3254-17-9
M. Wt: 376.35
InChI Key:
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Description

The compound belongs to a class of organic molecules characterized by multiple functional groups, including acetate esters and dioxolopyran moieties. Such compounds are often studied for their potential in various applications, including as intermediates in organic synthesis or for their biological activities.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, protection and deprotection of functional groups, and stereocontrolled synthesis are crucial (Kočevar et al., 1992).

Molecular Structure Analysis

The molecular structure is typically determined using techniques such as X-ray crystallography, which provides information on the three-dimensional arrangement of atoms within a molecule. For a related compound, structural analysis revealed a chair conformation for the pyranoid ring, indicating a stable configuration (Wei et al., 2006).

Scientific Research Applications

Synthetic Methodologies

Practical Synthesis and Derivatives Formation

Shirasaka et al. (1990) detailed the practical synthesis of cotarnine, starting from a methylenedioxy benzaldehyde derivative, which showcases the utility of complex dioxolo[4,5-b]pyran derivatives in synthetic organic chemistry. Their work highlights a series of transformations including reductive amination, cyclization, and oxidation steps, demonstrating the compound's role in synthesizing biologically active molecules Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N. (1990). Journal of Organic Chemistry.

Catalytic Transformations and Ring-Closure Reactions

Fráter et al. (2004) explored the Prins cyclization of oxonium ions, a reaction mechanism relevant to the synthesis of dioxolo[4,5-b]pyran derivatives. Their work extends the application of this methodology to synthesize diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives, underlining the compound's versatility in catalyzing ring-closure reactions and forming complex molecular architectures Fráter, G., Müller, U., & Kraft, P. (2004). Helvetica Chimica Acta.

Applications in Material Science

Hydrophobic Ionic Liquids for Sequestration of Metal Ions

Jayachandra et al. (2016) reported on the synthesis of a hydrophobic ionic liquid derivative from d-galactose, which bears structural similarities to the complex molecule . This ionic liquid demonstrated potential for the sequestration of Pb2+ ions from aqueous solutions, highlighting its application in environmental remediation and the role of dioxolo[4,5-b]pyran derivatives in materials science Jayachandra, R., Lakshmipathy, R., & Reddy, S. R. (2016). Journal of Molecular Liquids.

Chemical Reactivity and Molecular Transformation

Cyclization and Molecular Transformation

Research by Yuan and Chao-jun (2006) on the formation of a new ring system, 7-methyl-3-hydroxypyrazolo[4,3-e]-1,3,4-oxadiazine, via cyclization of a 4-ethoxycarbonylhydrazone derivative, demonstrates the compound's utility in creating new molecular structures. This work emphasizes the compound's role in facilitating complex chemical reactions and generating novel heterocyclic compounds Yuan, L., & Chao-jun, C. (2006). Chemical Reagents.

properties

IUPAC Name

[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11-,12-,13+,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLUAFHNLHIND-VAZACWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

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